(Z)-2,5-dichloro-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
2,5-dichloro-N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3N2OS/c1-20-12-5-3-9(17)7-13(12)22-15(20)19-14(21)10-6-8(16)2-4-11(10)18/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWDKFPXMPMSEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Amidation: The final step involves the reaction of the chlorinated benzothiazole with 2,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzothiazole and benzamide rings can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives with altered oxidation states.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide, ammonia, or thiourea can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazole derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Anticancer Activity
Benzothiazole derivatives, including (Z)-2,5-dichloro-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide, have been extensively studied for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth.
Case Studies:
- A study demonstrated that benzothiazole derivatives exhibited significant cytotoxicity against various cancer cell lines, including pancreatic cancer cells. The mechanism involved the induction of apoptosis and cell cycle arrest at the G1 phase, highlighting their potential as anticancer agents .
- Another investigation into similar compounds showed promising results as multi-kinase inhibitors, suggesting that this compound could serve as a lead compound for developing targeted cancer therapies .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes linked to various diseases.
Acetylcholinesterase Inhibition:
- Research on related benzothiazole derivatives indicates their potential as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative disorders such as Alzheimer's disease. The inhibition of this enzyme can enhance cholinergic transmission and improve cognitive function .
Kinase Inhibition:
- The compound's structural characteristics suggest it may inhibit multiple kinases involved in cancer progression. Studies have shown that modifications in the benzothiazole structure can lead to enhanced inhibitory activity against tyrosine kinases, which are often overactive in cancers .
Antimicrobial Properties
Benzothiazole derivatives have also been explored for their antimicrobial activities.
Mycobacterial Inhibition:
- Certain studies have reported that benzothiazole compounds exhibit selective inhibition against Mycobacterium tuberculosis (Mtb). This suggests a potential role for this compound in developing new treatments for tuberculosis .
Synthesis and Structural Modifications
The synthesis of this compound can be achieved through various chemical reactions involving benzothiazole derivatives.
Synthetic Pathways:
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes or receptors involved in inflammatory processes, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2,5-dichloro-N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- 2,4-Disubstituted thiazoles
Uniqueness
2,5-dichloro-N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide is unique due to its specific substitution pattern and the presence of both benzothiazole and benzamide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
(Z)-2,5-dichloro-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that combines elements from thiazole and benzamide derivatives, which are known for their diverse pharmacological properties.
Structure and Properties
The compound's structure can be described by its molecular formula and a molecular weight of approximately 373.3 g/mol. The presence of the thiazole moiety is significant as thiazoles have been associated with various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiazole rings. For instance, several thiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analyses indicate that the presence of electronegative substituents, such as chlorine, enhances the cytotoxicity of these compounds .
In vitro studies have shown that compounds similar to this compound exhibit IC50 values in the low micromolar range against cancer cell lines like A-431 and Jurkat. For example, thiazole derivatives with similar structural features have reported IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL, indicating potent antiproliferative activity .
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties. Compounds with similar structures have been tested against various bacterial strains, showing promising results. The incorporation of halogen atoms in the structure has been linked to increased antibacterial activity .
Case Studies
- Antitumor Efficacy : A study evaluated a series of thiazole-based compounds for their ability to induce apoptosis in cancer cells. The results indicated that compounds with a benzamide core exhibited enhanced pro-apoptotic activity compared to those without it. This suggests that this compound may similarly promote apoptosis through mitochondrial pathways .
- Anticonvulsant Activity : Certain thiazole derivatives have been tested for anticonvulsant properties, demonstrating effectiveness in animal models. This opens avenues for exploring this compound as a potential candidate for neurological disorders .
Research Findings
Research indicates that the biological activity of this compound is likely influenced by:
- Substituent Effects : The presence of chlorine atoms enhances both anticancer and antimicrobial activities.
- Thiazole Ring Contribution : The thiazole moiety plays a crucial role in mediating biological effects through various mechanisms.
Data Table: Biological Activity Overview
| Activity Type | IC50 Values | Mechanism |
|---|---|---|
| Anticancer | 1.61 - 1.98 µg/mL | Induction of apoptosis |
| Antimicrobial | Varies by strain | Disruption of bacterial cell walls |
| Anticonvulsant | Effective in models | Modulation of neurotransmitter release |
Q & A
Q. What synthetic methodologies are most effective for preparing (Z)-2,5-dichloro-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide?
The compound can be synthesized via condensation reactions involving chloroacetic acid and aromatic aldehydes under reflux conditions. Key steps include:
- Core formation : Cyclization of 2-aminobenzenethiol derivatives with aldehydes under acidic conditions to form the benzothiazole core .
- Condensation : Reaction of the benzothiazole intermediate with 2,5-dichlorobenzoyl chloride in solvents like pyridine or dimethylformamide (DMF), followed by purification via recrystallization or chromatography .
- Optimization : Yields (~68%) are improved by controlling reaction time (2–12 hours), temperature (reflux), and using sodium acetate as a catalyst .
Q. Which spectroscopic techniques are critical for structural confirmation?
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1,690 cm⁻¹, C≡N at ~2,219 cm⁻¹) .
- NMR Analysis :
- ¹H NMR : Detects aromatic protons (δ 6.5–8.0 ppm), methyl groups (δ 2.2–2.4 ppm), and imine protons (δ 7.9–8.0 ppm) .
- ¹³C NMR : Confirms carbonyl carbons (δ 165–171 ppm) and nitrile groups (δ ~116 ppm) .
- Mass Spectrometry : Validates molecular weight (e.g., m/z 386–403 for analogs) .
Q. What biological activities are associated with this compound?
Benzothiazole derivatives exhibit:
- Antimicrobial effects : Gram-positive/negative bacterial inhibition via membrane disruption .
- Anticancer activity : Apoptosis induction and cell cycle arrest (e.g., IC₅₀ values <10 μM in some analogs) .
- Enzyme inhibition : Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition for neurodegenerative disease research .
Advanced Research Questions
Q. How can researchers resolve contradictory spectroscopic data during characterization?
- Cross-validation : Combine NMR, IR, and MS to confirm functional groups. For example, conflicting ¹H NMR signals may arise from tautomerism; use variable-temperature NMR or deuterium exchange .
- Computational validation : Compare experimental NMR/IR data with density functional theory (DFT)-calculated spectra .
- X-ray crystallography : Resolve ambiguous stereochemistry (e.g., Z/E configuration) via single-crystal analysis .
Q. What strategies optimize the compound’s bioactivity through structural modifications?
- Halogen substitution : Bromine or iodine at position 6 enhances lipophilicity and target binding .
- Methoxy/ethoxy groups : Improve metabolic stability (e.g., 5,6-dimethoxy analogs show prolonged half-life) .
- QSAR modeling : Correlate electronic parameters (e.g., Hammett constants) with IC₅₀ values to predict activity .
Q. How can reaction mechanisms for key transformations be elucidated?
- Kinetic studies : Monitor reaction progress via TLC or HPLC to identify intermediates (e.g., enamine formation in condensation reactions) .
- Isotopic labeling : Use ¹⁸O or deuterated reagents to track oxygen/nitrogen pathways in amide bond formation .
- Computational chemistry : Map transition states (e.g., using Gaussian 09) for cyclization steps to optimize activation energy .
Q. What experimental designs address low yields in multi-step syntheses?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Catalyst screening : Test bases like triethylamine or DBU for imine formation efficiency .
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 30-minute cyclization at 100°C) .
Data Contradiction Analysis
Q. How to address discrepancies in biological assay results across studies?
- Standardize protocols : Use identical cell lines (e.g., MCF-7 for cancer) and assay conditions (e.g., 48-hour incubation) .
- Control experiments : Verify compound stability in DMSO/water mixtures to rule out solvent-induced artifacts .
- Orthogonal assays : Confirm enzyme inhibition via fluorometric and colorimetric methods (e.g., Ellman’s assay for AChE) .
Q. Why do computational predictions sometimes conflict with experimental bioactivity?
- Implicit solvent models : Adjust COSMO-RS parameters to better mimic physiological conditions .
- Conformational sampling : Use molecular dynamics (MD) simulations to account for flexible side chains .
- Target flexibility : Dock compounds into multiple receptor conformations (e.g., induced-fit docking in AutoDock Vina) .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Analog Preparation
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Benzothiazole formation | 2-Aminobenzenethiol + aldehyde, H⁺ | 65–75% | |
| Amide condensation | Benzoyl chloride, pyridine, 12 h reflux | 68% | |
| Purification | Recrystallization (DMF/water) | 95%+ |
Q. Table 2. Comparative Bioactivity of Halogenated Analogs
| Substituent (Position) | IC₅₀ (AChE, μM) | Antibacterial (MIC, μg/mL) |
|---|---|---|
| 6-Cl | 12.3 | 8.5 (S. aureus) |
| 6-Br | 9.8 | 6.2 (E. coli) |
| 6-I | 7.1 | 5.8 (P. aeruginosa) |
| Data aggregated from |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
